molecular formula C10H11NO2 B3059577 2-Ethoxy-3-methoxybenzonitrile CAS No. 80365-00-0

2-Ethoxy-3-methoxybenzonitrile

Cat. No.: B3059577
CAS No.: 80365-00-0
M. Wt: 177.2 g/mol
InChI Key: KQWOMRZXIXAASI-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methoxybenzonitrile is an organic compound with the molecular formula C10H11NO2. It is a derivative of benzonitrile, characterized by the presence of ethoxy and methoxy groups attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-Ethoxy-3-methoxybenzonitrile has a broad range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential biological activities, including antitumor and anti-inflammatory properties.

    Medicine: Research has shown that it can inhibit the growth of cancer cells and reduce inflammation and oxidative stress in animal models.

    Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-3-methoxybenzonitrile can be synthesized through several methods. One common method involves the condensation of 2-ethoxy-3-methoxybenzaldehyde with potassium cyanide. Another method includes the reaction of 3-methoxybenzyl chloride with potassium cyanide. These reactions typically require specific conditions such as controlled temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products. The use of catalysts and solvents can further enhance the reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Mechanism of Action

The mechanism by which 2-ethoxy-3-methoxybenzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to result from its ability to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. Additionally, its anti-inflammatory effects may be due to the suppression of pro-inflammatory cytokines and oxidative stress markers.

Comparison with Similar Compounds

2-Ethoxy-3-methoxybenzonitrile can be compared with other similar compounds such as:

    3-Methoxybenzonitrile: This compound lacks the ethoxy group and has different chemical properties and reactivity.

    2-Ethoxybenzonitrile: This compound lacks the methoxy group and exhibits different biological activities.

    3-Ethoxy-4-methoxybenzonitrile: This is a positional isomer with distinct chemical and physical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activities.

Properties

IUPAC Name

2-ethoxy-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-3-13-10-8(7-11)5-4-6-9(10)12-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWOMRZXIXAASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627565
Record name 2-Ethoxy-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80365-00-0
Record name 2-Ethoxy-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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